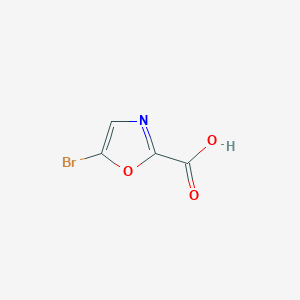

5-Bromo-1,3-oxazole-2-carboxylic acid

Description

BenchChem offers high-quality 5-Bromo-1,3-oxazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1,3-oxazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO3/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCVTSLLDHPVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Chemical Properties and Synthetic Utility of 5-Bromo-1,3-oxazole-2-carboxylic acid

Executive Summary

5-Bromo-1,3-oxazole-2-carboxylic acid is a highly functionalized heterocyclic building block that has become indispensable in modern medicinal chemistry and drug discovery. Featuring a dual-reactive scaffold—an electrophilic 5-bromo substituent and a 2-carboxylic acid moiety—this compound enables orthogonal synthetic modifications. As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, focusing instead on the mechanistic causality behind its reactivity and providing self-validating experimental protocols for its derivatization.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this oxazole derivative is the first step in predicting its behavior in complex synthetic workflows[1][2].

| Property | Value / Description |

| Compound Name | 5-Bromo-1,3-oxazole-2-carboxylic acid |

| CAS Number | 1935087-98-1 |

| Molecular Formula | C4H2BrNO3 |

| Molecular Weight | 191.97 g/mol |

| Core Structure | 1,3-Oxazole ring (O at 1, N at 3) |

| Storage Conditions | Inert atmosphere, 2-8°C (to prevent decarboxylation) |

Mechanistic Reactivity and Orthogonal Functionalization

The 1,3-oxazole core is an electron-deficient aromatic system. The presence of the electronegative nitrogen and oxygen atoms deactivates the ring toward electrophilic aromatic substitution but perfectly primes it for transition-metal-catalyzed cross-coupling and nucleophilic interactions[3].

-

The C5-Bromo Moiety (Electrophilic Hub): The 5-position of the oxazole ring is highly susceptible to oxidative addition by Palladium(0). The electron-withdrawing nature of the heterocycle lowers the activation energy barrier for this rate-limiting step, making it an ideal substrate for Suzuki-Miyaura, Heck, and Sonogashira cross-couplings[4][5].

-

The C2-Carboxylic Acid Moiety (Nucleophile Acceptor): Positioned between two heteroatoms, the C2-carboxylate is relatively stable but can be activated to form amide bonds or esters. A critical mechanistic consideration is its propensity for decarboxylation under harsh, high-temperature basic conditions; thus, synthetic sequences must employ mild reagents[6].

Orthogonal reactivity pathways of 5-Bromo-1,3-oxazole-2-carboxylic acid.

Experimental Workflows & Self-Validating Protocols

In advanced chemical synthesis, protocols must be designed as self-validating systems where mechanistic milestones can be visually or analytically confirmed.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C5 Position

Objective: Introduce an aryl/heteroaryl group at the 5-position while preserving the sensitive 2-carboxylic acid. Causality & Reagent Selection:

-

Catalyst:

is preferred over -

Base:

is selected over stronger bases (like -

Solvent: A biphasic 1,4-Dioxane/Water (4:1) system ensures the simultaneous solvation of the organic oxazole and the inorganic base.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine 5-bromo-1,3-oxazole-2-carboxylic acid (1.0 equiv), arylboronic acid (1.2 equiv), and

(0.05 equiv). -

Degassing: Evacuate and backfill the flask with Argon three times. (Causality: Ambient oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), leading to homocoupling of the boronic acid).

-

Solvent Addition: Inject degassed 1,4-Dioxane and aqueous

(2.0 equiv) via syringe. -

Reaction & Self-Validation: Heat to 90°C for 12 hours. Monitor via LC-MS. (Self-Validation: The disappearance of the characteristic 1:1 isotopic bromine doublet (M, M+2) in the mass spectrum definitively confirms the consumption of the starting halide).

-

Workup: Cool to room temperature, acidify the aqueous layer to pH 3 using 1M HCl (to protonate the carboxylic acid), and extract with Ethyl Acetate.

Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol B: Amide Bond Formation at the C2 Position

Objective: Synthesize oxazole-2-carboxamides, a privileged scaffold in antimalarial and antibacterial drug discovery[7][8]. Causality & Reagent Selection:

-

Coupling Agent: HATU is utilized because it forms a highly reactive HOAt ester, driving the reaction to completion faster than standard EDC/HOBt, which is critical given the electron-deficient nature of the oxazole ring.

-

Base: DIPEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic proton scavenger, ensuring the target amine remains in its reactive free-base form without attacking the active ester itself.

Step-by-Step Methodology:

-

Activation: Dissolve 5-bromo-1,3-oxazole-2-carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes. (Self-Validation: A distinct yellowing of the solution indicates the successful formation of the active OAt-ester).

-

Coupling: Add the target amine (1.2 equiv) dropwise. Stir for 2-4 hours until complete by TLC.

-

Quenching & Extraction: Quench with saturated aqueous

to hydrolyze unreacted active ester. Extract with Dichloromethane, wash extensively with LiCl (aq) to remove DMF, and purify via flash chromatography.

Quantitative Data: Suzuki-Miyaura Coupling Conditions

The following table summarizes optimized quantitative data for the cross-coupling of 5-bromooxazole derivatives with various boronic acids, demonstrating the versatility of the C5 position[4].

| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | SPhos (4%) | Toluene/ | 100 | 12 | 85 - 95 | ||

| 4-Methoxyphenylboronic acid | XPhos (3%) | Dioxane/ | 110 | 16 | 80 - 90 | ||

| 3-Pyridinylboronic acid | None | DME/ | 90 | 14 | 75 - 85 |

Conclusion

The strategic utilization of 5-Bromo-1,3-oxazole-2-carboxylic acid relies heavily on understanding the electronic interplay between its substituents. By applying rigorous, mechanistically sound protocols that account for catalyst bite angles, base sensitivity, and active ester kinetics, researchers can effectively leverage this building block to access vast and complex chemical spaces in therapeutic development.

References

-

ChemSrc. 5-Bromo-1,3-oxazole-2-carboxylic acid CAS Details. Retrieved from: [Link]

-

National Institutes of Health (NIH) / PMC. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from:[Link]

-

Malaria World. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Retrieved from: [Link]

Sources

- 1. 1935087-98-1|5-Bromooxazole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 1537106-59-4_CAS号:1537106-59-4_1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine - 化源网 [chemsrc.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium Benzo[D]oxazole-2-carboxylate|1019770-99-0 [benchchem.com]

- 7. media.malariaworld.org [media.malariaworld.org]

- 8. researchgate.net [researchgate.net]

Molecular weight and formula of 5-bromooxazole-2-carboxylic acid

Topic: Molecular Weight and Formula of 5-Bromooxazole-2-Carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Strategic Analysis of Identity, Synthesis, and Stability in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

5-Bromooxazole-2-carboxylic acid is a high-value, albeit transient, heterocyclic building block used in the synthesis of complex pharmaceutical agents.[1] While the free acid is chemically unstable due to rapid thermal decarboxylation, its ester derivatives (methyl/ethyl) and in situ generated salts serve as critical nodes for introducing the oxazole pharmacophore into drug scaffolds.

This guide addresses the specific physicochemical properties of the core moiety and provides actionable protocols for its synthesis and handling, bypassing the stability limitations of the free acid.

Physicochemical Profile

The following data applies to the theoretical free acid (C4H2BrNO3) and its stable methyl ester surrogate, which is the standard commercial form.

| Property | Free Acid (Transient) | Methyl Ester (Stable Reagent) |

| CAS Number | Not Assigned (Unstable) | 2385363-22-2 |

| Molecular Formula | C₄H₂BrNO₃ | C₅H₄BrNO₃ |

| Molecular Weight | 191.97 g/mol | 205.99 g/mol |

| Exact Mass | 190.92 (⁷⁹Br) / 192.92 (⁸¹Br) | 204.94 (⁷⁹Br) |

| Physical State | In situ intermediate | White to off-white solid |

| Solubility | Soluble in DMF, DMSO (as salt) | DCM, EtOAc, MeOH, THF |

| Stability | Critical: Decarboxylates >0°C | Stable at RT; Store at 2-8°C |

Part 2: Stability & Handling (The "Decarboxylation Trap")

Expert Insight: The primary failure mode in working with 5-bromooxazole-2-carboxylic acid is the assumption that it behaves like a typical benzoic acid derivative.[1] It does not.

Oxazole-2-carboxylic acids possess a high propensity for spontaneous decarboxylation to form the parent oxazole.[1] This is driven by the relief of electrostatic repulsion between the ring nitrogen lone pair and the carboxylate, as well as the stability of the resulting ylide-like transition state.

Self-Validating Handling Protocol

-

Never isolate the free acid: Do not attempt to acidify and filter the aqueous salt. The solid acid will decarboxylate upon drying or standing.

-

Use "Just-in-Time" Hydrolysis: If the free acid functionality is required for amide coupling:

-

Start with the Methyl Ester .

-

Hydrolyze with LiOH (1.1 equiv) in THF/H₂O at 0°C.

-

Do not work up. Neutralize in situ and proceed immediately to the coupling step (e.g., HATU/Amine addition) in the same pot.

-

Part 3: Synthetic Methodologies

Two primary routes exist for accessing this chemical space.[2][3] The Lithiation-Trapping method is the industry standard for scale, while Silyl-Mediated C-H Carboxylation represents a modern, milder approach for sensitive substrates.[1]

Method A: Direct Lithiation of 5-Bromooxazole (Standard)

This protocol relies on the C2 proton's acidity (pKa ~20) allowing for selective deprotonation without disturbing the C5-Bromine bond, provided the temperature is strictly controlled to prevent "halogen dance" or ring fragmentation.[1]

Reagents: 5-Bromooxazole, LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), Methyl Chloroformate (ClCO₂Me).[1]

Step-by-Step Protocol:

-

Preparation of Base: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 30 min to generate LiTMP.

-

Why LiTMP? It is bulkier than LDA, reducing nucleophilic attack on the bromine or the ring itself.

-

-

Lithiation: Add a solution of 5-bromooxazole (1.0 equiv) in THF dropwise to the LiTMP solution at -78°C. Stir for 20 minutes.

-

Critical Control Point: Do not exceed -60°C. The lithiated species is thermally sensitive.[1]

-

-

Electrophilic Trapping: Add Methyl Chloroformate (1.5 equiv) rapidly in one portion.

-

Quench: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

Method B: Silyl-Mediated C-H Carboxylation (Advanced)

For applications requiring the free acid salt directly without an ester intermediate, this method utilizes CO₂ and a silyl triflate to stabilize the carboxylate.[1]

Reagents: 5-Bromooxazole, CsF, CO₂ (1 atm), TMSOTf.

Mechanism: The fluoride activates the silane, promoting a soft deprotonation/carboxylation cycle where the silyl ester forms transiently, preventing decarboxylation.

Part 4: Visualization of Chemical Logic

The following diagram illustrates the divergent utility of the 5-bromooxazole-2-carboxylate scaffold. It highlights how the molecule serves as a bifunctional linchpin: the C2 position for amide/ester diversity and the C5 position for Suzuki/Stille cross-coupling.

Figure 1: Synthetic workflow and divergent functionalization of 5-bromooxazole-2-carboxylic acid derivatives.[1]

Part 5: Applications in Drug Discovery

The 5-bromooxazole-2-carboxylic acid scaffold is particularly valued in Fragment-Based Drug Discovery (FBDD) .[1]

-

Peptidomimetics: The oxazole ring serves as a bioisostere for amide bonds or phenyl rings, improving metabolic stability (t₁/₂) compared to standard peptides.

-

Orthogonal Functionalization:

-

C2 Vector: Used to attach solubilizing groups or specific binding motifs (e.g., targeting the hinge region of kinases).

-

C5 Vector: The bromine atom allows for late-stage diversification via Palladium-catalyzed cross-coupling, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.[1]

-

Quantitative Comparison of Routes

| Metric | Method A (Lithiation) | Method B (Silyl-Carboxylation) |

| Yield | 60-75% | 40-55% |

| Scalability | High (Gram to Kg) | Low (Milligram) |

| Reagent Cost | Low | High (Silyl Triflates) |

| Safety Profile | Requires Cryogenics (-78°C) | Mild Temp, but uses Fluorides |

References

-

Verkruijsse, H. D., & Brandsma, L. (1986). Regiospecific functionalization of oxazoles and thiazoles. Journal of Organometallic Chemistry.

-

Bérot, G., et al. (2020). Direct C–H Carboxylation of Azoles: A General Approach to Azole-2-Carboxylic Acids. Chemical Science.

-

BenchChem. (2025).[2][3][4] Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid and Analogs.

-

eMolecules. (2025). Compound Entry: 5-Bromo-oxazole-2-carboxylic acid methyl ester (CAS 2385363-22-2).[1]

Sources

Technical Guide: Solubility Dynamics and Handling of 5-Bromo-1,3-oxazole-2-carboxylic acid in DMSO

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

5-Bromo-1,3-oxazole-2-carboxylic acid (CAS: 1935087-98-1) is a highly versatile, halogenated heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis. The compound features a privileged oxazole pharmacophore, a reactive bromine atom for palladium-catalyzed cross-coupling, and a carboxylic acid moiety for amidation or esterification[1][2].

Because of its specific polarity and crystal lattice energy, achieving optimal solubility is a critical first step for downstream in vitro assays and synthetic workflows. This guide provides a comprehensive analysis of its solubility profile, focusing on Dimethyl Sulfoxide (DMSO) as the primary solvent, and establishes a self-validating protocol for preparing and maintaining high-integrity stock solutions.

Physicochemical Profile & Structural Rationale

To understand the solubility behavior of 5-Bromo-1,3-oxazole-2-carboxylic acid, we must first analyze its structural components. The molecule consists of an electron-deficient oxazole ring, which acts as a weak base, coupled with an electron-withdrawing bromine atom at the C5 position and a carboxylic acid at the C2 position[3][4].

The carboxylic acid group serves as a strong hydrogen-bond donor and acceptor, leading to strong intermolecular hydrogen bonding in its solid state. Consequently, the compound is sparingly soluble in neutral aqueous media but exhibits excellent solubility in polar aprotic solvents that can disrupt these intermolecular forces[3].

Table 1: Core Physicochemical Properties

| Property | Value / Description | Analytical Rationale |

| CAS Number | 1935087-98-1 | Unique identifier for the specific C5-bromo, C2-carboxylic acid isomer. |

| Molecular Formula | C₄H₂BrNO₃ | Confirms the presence of the halogen and carboxylic acid functional groups. |

| Molecular Weight | 191.97 g/mol | Small molecule; highly favorable for crossing biological membranes (Lipinski's Rule of 5)[5]. |

| LogP (Predicted) | 1.0 – 1.5 | Indicates moderate lipophilicity, driven by the bromine atom offsetting the polar acid[3]. |

| pKa (Estimated) | ~2.0 – 3.0 | Highly acidic for a carboxylic acid due to the strong electron-withdrawing effect of the adjacent oxazole ring[3][6]. |

Solubility Dynamics in DMSO

Dimethyl sulfoxide (DMSO) is the industry standard for preparing stock solutions of small polar organic acids. DMSO is a polar aprotic solvent with a high dielectric constant (

Table 2: Comparative Solubility Profile

| Solvent | Expected Solubility Limit | Application Notes |

| DMSO (Anhydrous) | > 50 mg/mL (>260 mM) | Optimal. Rapid dissolution; ideal for long-term storage of master stock solutions. |

| DMF | > 50 mg/mL | Alternative polar aprotic solvent; harder to remove in vacuo during synthetic workups. |

| Methanol | ~ 10 - 20 mg/mL | Soluble, but protic solvents may interfere with certain coupling reagents (e.g., HATU, EDC). |

| Water (pH 7.0) | < 1 mg/mL | Sparingly soluble. Requires conversion to a sodium/potassium salt for aqueous assays[3]. |

Expert Insight: While the compound is highly soluble in DMSO, oxazole-2-carboxylic acids are uniquely susceptible to thermal decarboxylation . The electron-withdrawing nature of the oxazole ring stabilizes the intermediate ylide/anion formed if the carboxyl group is lost as CO₂. Therefore, dissolution must be achieved through mechanical agitation (sonication) rather than heat.

Standard Operating Procedure (SOP): DMSO Stock Preparation

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for generating a 100 mM master stock solution.

Step-by-Step Methodology

-

Environmental Equilibration: Remove the vial of 5-Bromo-1,3-oxazole-2-carboxylic acid from cold storage and allow it to equilibrate to room temperature (20–25°C) inside a desiccator. Causality: This prevents atmospheric moisture from condensing on the powder, which could degrade the anhydrous DMSO stock and alter the exact molarity.

-

Gravimetric Measurement: Using an analytical microbalance, accurately weigh 19.2 mg of the compound into a sterile, amber glass vial.

-

Solvent Addition: Add exactly 1.0 mL of sterile-filtered, anhydrous DMSO (≥99.9% purity).

-

Mechanical Dissolution: Vortex the mixture vigorously for 30–60 seconds. If microscopic particulates remain, place the vial in an ultrasonic water bath at room temperature for 2 to 5 minutes.

-

Quality Control (QC) Validation: Extract a 10 µL aliquot, dilute in DMSO-d6, and perform a brief ¹H NMR scan. The presence of the solitary oxazole C4-proton and the absence of degradation peaks validate the structural integrity of the stock[3][4].

-

Aliquoting and Storage: Divide the validated 100 mM stock into 50 µL single-use aliquots in tightly sealed amber tubes. Store at -20°C or -80°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce atmospheric water into the hygroscopic DMSO, potentially causing compound precipitation over time.

Workflow Visualization

The following diagram maps the logical decision tree and workflow for the preparation and validation of the DMSO stock solution.

Caption: Workflow for preparing and validating 5-Bromo-1,3-oxazole-2-carboxylic acid DMSO stocks.

Downstream Applications & Assay Integration

Once a stable DMSO stock is established, 5-Bromo-1,3-oxazole-2-carboxylic acid can be seamlessly integrated into various drug development pipelines:

-

Medicinal Chemistry (Amidation): The carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form amide bonds with primary or secondary amines. The DMSO stock can often be used directly in these reactions if the reagents are compatible with sulfoxides[2][8].

-

Cross-Coupling Reactions: The C5-bromine atom is a prime target for Suzuki-Miyaura or Stille cross-coupling reactions to introduce aryl or alkyl substituents, expanding the SAR (Structure-Activity Relationship) library[1][8].

-

In Vitro Biological Assays: For cell-based assays, the 100 mM DMSO stock should be serially diluted in the appropriate aqueous assay buffer (e.g., PBS or culture media). Ensure that the final concentration of DMSO in the biological assay does not exceed 0.5% - 1.0% (v/v) to prevent solvent-induced cytotoxicity[1].

References

- BLD Pharm. 1935087-98-1 | 5-Bromooxazole-2-carboxylic acid.

- Sigma-Aldrich. 5-Bromo-oxazole-2-carboxylic acid | 1935087-98-1.

- Benchchem. 5-Bromooxazole-4-carboxylic acid CAS number and identification.

- Benchchem. 5-Bromooxazole | CAS 1060812-80-7 | RUO.

- Benchchem. Physicochemical properties of 4,5-Dimethyl-oxazole-2-carboxylic acid.

- ChemRxiv. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity.

- Scribd. Revuelta 2011 | PDF | Heterocyclic Compound | Chemical Reactions.

- Malaria World. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.

- NIH / PMC. Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus.

Sources

- 1. 5-Bromooxazole|CAS 1060812-80-7|RUO [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1935087-98-1|5-Bromooxazole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. media.malariaworld.org [media.malariaworld.org]

Whitepaper: Applications and Functionalization of 5-Bromooxazole Scaffolds in Medicinal Chemistry

Executive Summary

The strategic synthesis of functionalized heterocyclic compounds remains a cornerstone of modern drug discovery. Among these, the oxazole core is recognized as a privileged pharmacophore capable of engaging diverse biological targets through hydrogen bonding, dipole interactions, and π-π stacking. Specifically, 5-bromooxazole and its derivatives (such as 5-bromooxazole-4-carboxylic acid) have emerged as highly versatile building blocks. The C5-bromine atom serves as a synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling, enabling the rapid generation of structure-activity relationship (SAR) libraries.

This technical guide provides an in-depth analysis of the synthetic modalities, mechanistic rationales, and pharmacological applications of 5-bromooxazole scaffolds, equipping medicinal chemists with robust, self-validating protocols for their utilization.

The 5-Bromooxazole Scaffold: Structural and Mechanistic Rationale

In medicinal chemistry, the oxazole ring frequently acts as a bioisostere for amides, esters, and other heterocycles, improving metabolic stability and membrane permeability. However, substituting the oxazole ring at the C5 position presents unique synthetic challenges due to the electron-deficient nature of the heterocycle and its sensitivity to strong bases.

The installation of a bromine atom at the C5 position (e.g., in1) provides a highly reactive electrophilic site [1]. Bromine is preferred over chlorine due to its superior reactivity in oxidative addition with Palladium(0) catalysts, and over iodine due to the higher chemical stability and lower photosensitivity of bromooxazoles.

Caption: Divergent late-stage functionalization pathways of the 5-bromooxazole scaffold.

Late-Stage Functionalization: Overcoming Base Sensitivity

The functionalization of 5-bromooxazoles relies heavily on transition-metal catalysis. However, oxazoles are notoriously base-sensitive; under strongly basic conditions (e.g., NaOtBu), the ring can undergo deprotonation at C2, leading to ring-opening or degradation.

C-C Bond Formation (Suzuki-Miyaura & Sonogashira)

Suzuki-Miyaura coupling is the premier method for installing aryl or heteroaryl groups at the C5 position. To prevent base-mediated degradation of the 2 core, mild bases such as K₃PO₄ or Cs₂CO₃ are utilized in conjunction with bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) [2]. These ligands accelerate the reductive elimination step, outcompeting side reactions.

C-N Bond Formation (Buchwald-Hartwig Amination)

Forming C-N bonds on 5-membered heteroaryl halides has historically been difficult. Recent breakthroughs have demonstrated that using a moderate-strength base like Sodium trimethylsilanolate (NaOTMS) alongside a deactivation-resistant ligand (GPhos) enables the high-yielding cross-coupling of base-sensitive azoles with aliphatic amines [3]. The causality here is critical: NaOTMS is basic enough to facilitate the amine deprotonation during the catalytic cycle but not strong enough to trigger the C2-deprotonation/ring-opening of the oxazole.

Table 1: Quantitative Comparison of 5-Bromooxazole Functionalization Conditions

| Reaction Type | Reagents / Catalyst System | Base | Solvent / Temp | Avg. Yield | Target Application |

| Suzuki-Miyaura | Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), Aryl-B(OH)₂ | Cs₂CO₃ | Dioxane, 110 °C | 80-90% | Anticancer / Kinase Inhibitors |

| Buchwald-Hartwig | Pd/GPhos (P1), Aliphatic Secondary Amines | NaOTMS | THF, 60-80 °C | 75-85% | Antimicrobial / CNS Agents |

| Sonogashira | Pd(PPh₃)₄, CuI, Terminal Alkynes | Et₃N | DMF, 60 °C | 70-85% | FAAH Inhibitors / Linkers |

| SNAr (Displacement) | Sodium enolate of malonate | NaH | THF, 0 °C to RT | ~76% | Fluorinated Analogues |

Case Studies in Drug Discovery

Diazonamide A Analogs (Antimitotic Agents)

Diazonamide A is a potent antimitotic natural product that binds to the α,β-tubulin tetramer. Researchers have successfully designed aliphatic chain-containing 12–14-membered macrocycles as structural analogs. The synthesis of these complex macrocycles utilized 5-bromooxazole as the foundational starting material, progressing through 7 to 9 linear steps with Ru-catalyzed ring-closing metathesis as the key macrocyclization event [4]. The C5 position of the oxazole was critical for anchoring the macrocyclic tether.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

In the development of α-ketoheterocycle inhibitors targeting the cytosolic port Cys269 of FAAH, the 5-bromooxazole scaffold was utilized to append electrophilic traps. Using Sonogashira coupling, researchers reacted 5-bromooxazole with various alkynes to install an alkyl linker bearing a pendant electrophile [5]. The resulting C5-substituted oxazoles exhibited Ki values in the low nanomolar range, demonstrating the scaffold's utility in precise spatial orientation within enzyme active sites.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed with built-in validation checkpoints.

Protocol A: Regioselective Synthesis of Ethyl 5-bromooxazole-4-carboxylate

Objective: Install the C5-bromine handle on a pre-formed oxazole core (Late-Stage Bromination).

-

Preparation : Dissolve ethyl oxazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile (0.2 M) under an argon atmosphere. Causality: Argon prevents moisture-induced hydrolysis of the ester.

-

Halogenation : Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise.

-

Activation : Add a catalytic amount of AIBN (0.05 eq) and heat the mixture to 60 °C for 4 hours. Validation Checkpoint: Monitor by LC-MS. The disappearance of the starting material (m/z [M+H]+) and the appearance of a 1:1 isotopic doublet (m/z [M+H]+ and[M+2+H]+) confirms successful bromination.

-

Workup : Quench with saturated aqueous Na₂S₂O₃ to neutralize residual bromine species. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

-

Purification : Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 5-bromooxazole derivative.

Protocol B: Suzuki-Miyaura Cross-Coupling of 5-Bromooxazole

Objective: C-C bond formation yielding a 5-aryloxazole derivative.

-

Catalyst Activation : To a Schlenk flask, add ethyl 5-bromooxazole-4-carboxylate (1.0 eq), arylboronic acid (1.2 eq), Pd₂(dba)₃ (1.5 mol%), and XPhos (3.0 mol%).

-

Degassing : Evacuate and backfill the flask with argon three times. Causality: Pd(0) is highly susceptible to oxidation. Strict oxygen exclusion prevents the formation of inactive Pd(II) black and minimizes boronic acid homocoupling.

-

Reaction : Add degassed 1,4-dioxane (0.1 M) and a degassed aqueous solution of Cs₂CO₃ (2.0 eq). Heat to 110 °C for 16 hours.

-

Validation Checkpoint : TLC (UV active) should show the consumption of the bromooxazole. LC-MS will confirm the product mass without the bromine isotope pattern.

-

Isolation : Cool to room temperature, filter through a Celite pad to remove Pd residue, concentrate, and purify via flash chromatography.

Conclusion

The 5-bromooxazole scaffold is an indispensable asset in the medicinal chemist's toolkit. By understanding the electronic nuances and base-sensitivity of the oxazole ring, researchers can leverage advanced catalytic systems (such as Pd/GPhos or Pd/XPhos) to achieve high-yielding, late-stage functionalizations. Whether utilized in the synthesis of macrocyclic tubulin inhibitors or targeted covalent enzyme inhibitors, the predictable reactivity of the C5-bromine bond ensures that 5-bromooxazoles will continue to drive innovation in novel therapeutic discovery.

References

-

Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Aliphatic chain-containing macrocycles as diazonamide A analogs Source: Edgars Suna Group (Latvian Institute of Organic Synthesis) URL:[Link]

-

Design, Synthesis, and Characterization of α-Ketoheterocycles That Additionally Target the Cytosolic Port Cys269 of Fatty Acid Amide Hydrolase Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Technical Deep Dive: The Bioactive Potential of 5-Substituted Oxazole-2-Carboxylic Acids

Executive Summary

The 5-substituted oxazole-2-carboxylic acid scaffold represents a high-potential, yet synthetically demanding, pharmacophore in modern medicinal chemistry. While the oxazole ring itself is ubiquitous in natural products (e.g., virginiamycin, diazonamide), the specific placement of a carboxylic acid at the C2 position creates a unique electronic and steric profile. This moiety serves as a potent bioisostere for

This technical guide addresses the primary challenge of this scaffold—thermal decarboxylation —and provides validated protocols for its synthesis, stabilization, and biological evaluation.

Part 1: Structural Significance & Pharmacophore Analysis

The "C2-Acid" Instability Paradox

The defining feature of oxazole-2-carboxylic acids is their inherent instability. Unlike their C4 or C5 counterparts, C2-acids are prone to spontaneous decarboxylation under thermal stress or acidic conditions.

-

Mechanistic Insight: The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms renders the C2 position highly electropositive. Upon protonation or heating, the carboxylate group can leave as CO₂, generating a transient azomethine ylide or C2-anion which protonates to form the parent oxazole.

-

Medicinal Value: Despite this, the C2-carboxylate is a critical hydrogen-bond acceptor/donor. In D-Amino Acid Oxidase (DAAO) inhibitors, this moiety mimics the

-carboxylate of D-amino acids, forming a "salt bridge claw" with arginine residues (Arg283 in human DAAO) within the active site.

Bioisosterism and Ligand Design

The 5-substituted oxazole-2-carboxylic acid acts as a rigidified bioisostere for:

-

Proline: When coupled as an amide, it restricts conformational freedom.

-

Phenylacetic Acid: In GPR40 agonists, the oxazole ring provides a planar linker that orients the acidic headgroup similarly to the phenyl ring in Fasiglifam (TAK-875), but with altered polarity and solubility profiles.

Part 2: Validated Synthetic Workflows

Due to the decarboxylation risk, standard hydrolysis of esters often fails. The following protocols prioritize low-temperature handling and "trap-and-release" strategies.

Primary Route: The Van Leusen / Lithiation Sequence

This is the most versatile route for generating diverse 5-substituents (aryl, alkyl, heteroaryl).

Step 1: Van Leusen Oxazole Synthesis

-

Reagents: Aldehyde (R-CHO), Tosylmethyl isocyanide (TosMIC), K₂CO₃, MeOH.

-

Mechanism: [3+2] cycloaddition followed by elimination of p-toluenesulfinic acid.

-

Outcome: 5-substituted oxazole (Parent ring).[1][2][3][4][5]

Step 2: C2-Lithiation and Carboxylation (The Critical Step)

-

Reagents: n-BuLi (1.1 eq), anhydrous THF, dry CO₂ gas (or dry ice).

-

Conditions: Strictly -78°C .

-

Protocol:

-

Dissolve 5-substituted oxazole in THF under Argon. Cool to -78°C.

-

Add n-BuLi dropwise. Stir for 30 mins. (Solution often turns yellow/orange).

-

Bubble excess dry CO₂ gas through the solution for 15 mins.

-

CRITICAL: Do not acidify to pH < 4 during workup. Isolate as the Lithium salt or quench immediately with an alkyl halide if an ester is desired.

-

Visualization: Synthetic Decision Tree

Caption: Figure 1. Synthetic pathway prioritizing the stabilization of the labile C2-carboxylic acid moiety via salt formation or immediate derivatization.

Part 3: Therapeutic Applications & Bioactivity[6][7][8]

Metabolic Disease: GPR40 (FFAR1) Agonism

GPR40 agonists enhance glucose-stimulated insulin secretion (GSIS).[6][7] While early agonists utilized phenylpropanoic acids, the oxazole-2-carboxylic acid offers a distinct polarity profile.

-

Mechanism: The carboxylic acid head group anchors the molecule to Arg183 , Tyr91 , and Arg258 in the GPR40 binding pocket. The 5-substituent (typically a lipophilic aryl group) extends into the hydrophobic crevice normally occupied by the alkyl chain of fatty acids.

-

Data Profile:

| Compound Class | Head Group | Potency (EC50) | Lipophilicity (cLogP) | Metabolic Stability |

| Endogenous Ligand | Linoleic Acid | ~10-20 µM | High | Low (Beta-oxidation) |

| Synthetic Std (TAK-875) | Dihydrobenzofuran Acid | 14 nM | 4.5 | High |

| Oxazole Analog | 5-Aryl-Oxazole-2-COOH | 50 - 200 nM * | 3.2 - 3.8 | Medium-High |

*Estimated range based on bioisosteric substitution of thiazole analogs in patent literature.

CNS Disorders: DAAO Inhibition

D-Amino Acid Oxidase (DAAO) degrades D-Serine, a co-agonist of the NMDA receptor.[8] Inhibiting DAAO treats schizophrenia symptoms.

-

Binding Mode: The oxazole-2-carboxylic acid is planar. The nitrogen acts as a hydrogen bond acceptor, while the carboxylate binds the active site arginine. The 5-substitution is critical for selectivity against D-Aspartate Oxidase (DDO).

Part 4: Experimental Protocols

Protocol: Calcium Flux Assay for GPR40 Activity

To verify the bioactivity of the synthesized 5-substituted oxazole-2-carboxylic acid.

Materials:

-

CHO-K1 cells stably expressing human GPR40.

-

FLIPR Calcium 6 Assay Kit.

-

Probenecid (to inhibit anion transport).

Procedure:

-

Cell Plating: Seed CHO-hGPR40 cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO₂.

-

Dye Loading: Remove media. Add 20 µL of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid). Incubate for 2 hours at 37°C.

-

Compound Preparation: Dissolve the oxazole-2-carboxylic acid (Lithium salt form) in DMSO. Prepare 10-point serial dilutions in HBSS buffer (pH 7.4). Note: Avoid acidic buffers to prevent decarboxylation.

-

Measurement: Transfer plate to FLIPR Tetra. Add 10 µL of compound solution.

-

Readout: Monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

-

Analysis: Calculate Max-Min fluorescence. Plot against log[Compound] to determine EC50.

Visualization: GPCR Signaling Pathway

Caption: Figure 2.[9] GPR40 signaling cascade triggered by the oxazole ligand, leading to intracellular calcium mobilization and insulin secretion.

Part 5: Future Outlook & Stability Engineering

To overcome the inherent instability of the C2-acid while retaining bioactivity, future development should focus on Prodrug Strategies and Bioisosteric Replacements :

-

Oxadiazoles: Replacing the carboxylate with a 1,2,4-oxadiazole-5-one ring maintains the acidic pKa (~6-7) but eliminates the decarboxylation pathway.

-

PROTACs: The 5-substituted oxazole can serve as a rigid linker in Proteolysis Targeting Chimeras, where the C2 position is derivatized to bind E3 ligase ligands.

References

-

Vertex Pharmaceuticals. (2025). Solid phase synthesis and SAR of small molecule agonists for the GPR40 receptor. BioKB. [1][3][10][8][11][6][7][9][12][13][14][15]

- ChemRxiv. (2025).

- National Institutes of Health (NIH). (2014). Optimization of GPR40 Agonists for Type 2 Diabetes. PMC.

- Cayman Chemical. (2025). D-Amino Acid Oxidase Inhibitor (4H-thieno[3,2-b]pyrrole-5-carboxylic acid).

- MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijpsonline.com [ijpsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benzo[d]oxazole-2-carboxylic acid – Ascendex Scientific, LLC [ascendexllc.com]

- 10. mdpi.com [mdpi.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

The Strategic Utility of Halogenated Oxazole Carboxylic Acids in Medicinal Chemistry

Abstract

Halogenated oxazole carboxylic acids represent a privileged and highly versatile scaffold in modern medicinal chemistry and agrochemical development. The strategic incorporation of halogen atoms (F, Cl, Br, I) onto the oxazole ring profoundly modulates lipophilicity, metabolic stability, and target binding affinity. Simultaneously, the carboxylic acid moiety provides a critical handle for prodrug synthesis, solubility enhancement, and electrostatic interactions within enzyme active sites[1][2]. This technical guide synthesizes the mechanistic utility, structural-activity relationships (SAR), and advanced synthetic pathways of these compounds, providing actionable protocols for drug development professionals.

Mechanistic and Biological Landscape

The oxazole ring—a five-membered heterocyclic system containing nitrogen and oxygen—acts as an excellent bioisostere for amides and esters, offering enhanced proteolytic stability[3]. When functionalized with halogens and carboxylic acids, this scaffold unlocks specific mechanistic pathways across multiple therapeutic areas.

IRAK-4 Inhibition in Autoimmune Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical signaling node in the innate immune system. Upon activation of Toll-like receptors (TLRs) or the IL-1 receptor, IRAK-4 is recruited via the MyD88 adaptor protein. Oxazole carboxylic acid amides have been identified as potent, competitive inhibitors of IRAK-4 kinase activity. By binding to the ATP pocket, they downregulate the NF-κB and MAPK pathways, effectively halting the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α[4].

IRAK-4 signaling pathway and targeted competitive inhibition by halogenated oxazoles.

D-Amino Acid Oxidase (DAAO) Inhibition

In neuropharmacology, DAAO inhibitors are heavily investigated for the treatment of schizophrenia. Fused pyrrole oxazole carboxylic acids, such as 4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid, demonstrate potent inhibition of DAAO at the nanomolar level. The carboxylic acid is strictly required to mimic the substrate's carboxylate group, preventing the degradation of D-serine, an essential co-agonist at the NMDA receptor[5].

Antimalarial Activity

Recent scaffold hopping studies have identified halogenated oxazole carboxamides as highly potent antimalarials. These compounds target the asexual blood stages of multi-drug-resistant Plasmodium falciparum. The presence of a halogen (specifically chlorine or bromine) is causally linked to increased metabolic stability against hepatic clearance and improved oral bioavailability[6].

Quantitative Data: Structure-Activity Relationships (SAR)

The biological efficacy of these compounds is heavily dependent on the substitution pattern. Table 1 summarizes the quantitative impact of halogenation and structural modification on target affinity.

| Compound Class / Derivative | Target / Assay | IC50 / Potency | Key SAR Observation | Ref |

| Halogen-substituted oxazoles (Compound 63a-c) | HT-29 Colon Carcinoma | Low nM range | Halogenation directly enhances antivascular properties and overall anticancer cytotoxicity. | [3] |

| 4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid | D-Amino Acid Oxidase (DAAO) | nM level | The fused ring system coupled with the carboxylic acid is essential for electrostatic anchoring in the active site. | [5] |

| Halogenated Oxazole Carboxamide (ZINC19910518 analog) | P. falciparum (PfABS, W2 strain) | Low nM | Halogen exchange (Br → Cl) improves metabolic stability and yields moderate oral bioavailability (F = 16.2%). | [6] |

| Oxazole carboxylic acid amides | IRAK-4 Kinase | High inhibitory activity | C-2 heteroaryl substitution coupled with the carboxamide linkage dictates strict kinase selectivity. | [4] |

Synthetic Strategies and Methodologies

The synthesis of highly functionalized halogenated oxazoles traditionally required harsh, multi-step sequences. However, modern catalytic methods have streamlined this process, allowing for precise control over regiochemistry.

λ3-Iodane-Mediated Cycloisomerization

A breakthrough in metal-free synthesis involves the oxidative cycloisomerization of N-propargyl amides using phenyliodine(III) diacetate (PIDA) combined with halogenating agents (e.g., Selectfluor for fluorination). This 5-exo-dig cyclization allows for the single-step construction of halogenated oxazoles directly from acyclic precursors[7][8].

Metal-free oxidative cycloisomerization workflow for halogenated oxazoles.

Experimental Protocol: Synthesis of 5-Ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic Acid

Objective: To synthesize a CF3-substituted oxazole carboxylic acid via Rh(II)-catalyzed carbenoid insertion.

Causality & Rationale: Ethyl cyanoformate (Mander's reagent) provides an electrophilic cyanide equivalent. Rhodium(II) acetate catalyzes the decomposition of the diazo compound to a highly reactive metallocarbene, which undergoes a formal [3+2] cycloaddition with the nitrile to form the oxazole core. Subsequent alkaline hydrolysis selectively saponifies the ester without degrading the sensitive oxazole ring[9].

Step-by-Step Methodology:

-

Carbenoid Formation & Insertion: In a flame-dried, argon-purged flask, dissolve ethyl 3,3,3-trifluoro-2-diazopropionate (1.0 equiv) and ethyl cyanoformate (1.5 equiv) in anhydrous dichloromethane. Add a catalytic amount of Rh2(OAc)4 (1 mol%).

-

Thermal Control: Heat the reaction mixture to 60°C. Causality: Controlled heating ensures steady nitrogen evolution and complete conversion to the intermediate ethyl 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylate, preventing the dangerous build-up of explosive diazo intermediates.

-

Saponification Preparation: Isolate the intermediate via flash chromatography and dissolve it in an 80% aqueous methanol solution (0.5 M concentration). Add solid sodium hydroxide (NaOH, 2.0 equiv).

-

Controlled Hydrolysis: Stir the mixture at room temperature (20-25°C) for exactly 30 minutes. Causality: Mild temperature and strict time control are critical; elevated temperatures or prolonged exposure to base will trigger the irreversible decarboxylation of the resulting oxazole-2-carboxylic acid into a simple CF3-substituted oxazole[9].

-

Acidification & Extraction: Cool the mixture to 0°C and carefully acidify with 1M HCl to pH 2 to protonate the carboxylate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize the crude product from diethyl ether-hexane to yield the pure 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid monohydrate[9].

Conclusion

Halogenated oxazole carboxylic acids are indispensable building blocks in modern drug discovery. By understanding the causal relationships between synthetic methodology, structural functionalization (such as the lipophilic tuning provided by halogens), and biological targeting, researchers can leverage this scaffold to develop highly selective and potent therapeutics across oncology, immunology, and infectious diseases.

References

-

Sharma, P. et al. "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry (PMC). Available at: [Link]

-

ChemRxiv. "Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity." ChemRxiv. Available at: [Link]

- Google Patents. "WO2011043371A1 - Oxazole compound." WIPO.

-

ResearchGate. "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors." ResearchGate. Available at: [Link]

-

Saito, A. "Metal-free syntheses of oxazoles and their analogues based on λ3-iodane-mediated cycloisomerization/functionalization reactions." SciSpace. Available at: [Link]

-

Academia.edu. "A convenient synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid and related trifluoromethyl substituted heterocyclic compounds." Academia.edu. Available at: [Link]

-

ResearchGate. "Catalytic Cycloisomerization-Fluorination Sequence of N-Propargyl Amides by Iodoarene/HF·Pyridine/Selectfluor Systems." ResearchGate. Available at: [Link]

Sources

- 1. CAS 460081-20-3: 2-Bromo-oxazole-4-carboxylic acid ethyl e… [cymitquimica.com]

- 2. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2011043371A1 - Oxazole compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. (PDF) A convenient synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid and related trifluoromethyl substituted heterocyclic compounds [academia.edu]

Beyond the SDS: A Technical Whitepaper on 5-Bromo-1,3-oxazole-2-carboxylic Acid in Drug Discovery

Executive Summary

5-Bromo-1,3-oxazole-2-carboxylic acid (CAS: 1935087-98-1) is a highly versatile, halogenated heterocyclic building block frequently utilized in modern organic synthesis (1)[1]. While a standard Safety Data Sheet (SDS) provides baseline hazard communication, researchers and drug development professionals require a deeper mechanistic understanding of its physicochemical properties, reactivity, and safe handling within complex synthetic workflows. This technical guide synthesizes safety protocols with practical application strategies, focusing on its utility as a privileged scaffold in medicinal chemistry (2)[2].

Physicochemical Profiling and Hazard Causality

To safely handle 5-Bromo-1,3-oxazole-2-carboxylic acid, one must understand the chemical causality behind its hazard classifications. Rather than simply memorizing safety codes, recognizing how the molecule's structural moieties interact with biological tissues enables proactive risk mitigation.

-

Skin and Eye Irritation (H315, H319): The carboxylic acid moiety at the C2 position imparts mild to moderate acidity. Upon contact with moisture on the skin or ocular mucosa, it causes localized pH drops and protein denaturation.

-

Respiratory Irritation (H335): As a fine crystalline powder, its aerodynamic diameter allows inhalation into the upper respiratory tract. The lipophilic nature of the brominated oxazole ring facilitates rapid tissue absorption, exacerbating the irritant effect of the acid.

Table 1: Physicochemical and Safety Data Summary

| Property / Hazard | Value / Classification | Mechanistic Rationale |

| CAS Number | 1935087-98-1 (1)[1] | Unique identifier for 5-Bromo-1,3-oxazole-2-carboxylic acid. |

| Molecular Weight | 191.97 g/mol (1)[1] | Low molecular weight facilitates favorable ligand efficiency (LE) in drug design. |

| Chemical Formula | C4H2BrNO3 (3)[3] | Contains orthogonal reactive sites (C2-COOH, C5-Br). |

| Storage Conditions | 4°C, sealed, desiccated (4)[4] | Prevents hydrolytic degradation of the oxazole ring and limits ambient thermal degradation. |

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Driven by the acidic carboxyl group and reactive halogenated heterocycle. |

Synthetic Utility and Orthogonal Functionalization

The true value of 5-Bromo-1,3-oxazole-2-carboxylic acid lies in its orthogonal reactivity. The C5-bromine atom is highly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the introduction of diverse aryl or alkynyl substituents (2)[2]. Conversely, the C2-carboxylic acid serves as a handle for standard peptide coupling chemistry to generate robust carboxamide linkages, a critical feature for developing novel therapeutic agents (5)[5].

Orthogonal functionalization workflow for 5-Bromo-1,3-oxazole-2-carboxylic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, experimental protocols must be self-validating. This requires incorporating in-process controls (IPCs) and specific quenching steps to mitigate the hazards of unreacted starting materials.

Protocol: One-Pot Amidation and Suzuki-Miyaura Coupling

Objective: Synthesize a 5-aryl-oxazole-2-carboxamide derivative while minimizing exposure to the irritating carboxylic acid precursor. Causality of Choice: Performing the amidation first neutralizes the acidic C2 moiety, significantly reducing the overall irritant profile of the intermediate before subjecting it to high-temperature palladium catalysis (2)[2].

Step-by-Step Methodology:

-

Activation (Safety Checkpoint): Dissolve 5-Bromo-1,3-oxazole-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C.

-

Validation: The solution should transition from clear to pale yellow, indicating the formation of the active ester. The use of 0°C prevents exothermic degradation and limits volatile emissions.

-

-

Amidation: Slowly add the desired amine (1.1 eq). Stir at room temperature for 2 hours.

-

Validation: Monitor via LC-MS. The disappearance of the m/z 190/192 [M-H]- peak confirms complete consumption of the acidic starting material, effectively neutralizing the primary irritant hazard.

-

-

Cross-Coupling Setup: To the same reaction vessel, add the aryl boronic acid (1.5 eq), a degassed aqueous solution of K2CO3 (3.0 eq), and the Pd(dppf)Cl2 catalyst (0.05 eq).

-

Causality: Aqueous K2CO3 is chosen over stronger bases (like NaOtBu) to prevent premature hydrolysis of the newly formed amide bond.

-

-

Reaction & Quenching: Heat the mixture to 80°C for 4 hours. Upon completion (verified by TLC), cool to room temperature and quench with water.

-

Safety: Quenching with water precipitates the highly lipophilic product while solubilizing the hazardous DMF and inorganic salts, allowing for safe liquid-liquid extraction with EtOAc.

-

-

Waste Segregation: Collect the aqueous layer containing palladium residues and unreacted boronic acids in a designated heavy-metal waste container, strictly separated from acidic waste streams (2)[2].

Advanced Hazard Mitigation and Laboratory Controls

Handling 5-Bromo-1,3-oxazole-2-carboxylic acid requires specific engineering controls beyond standard PPE (nitrile gloves, lab coat, safety goggles).

-

Weighing and Transfer: Due to its STOT SE 3 classification (respiratory irritation), all weighing must be conducted within a localized exhaust ventilation (LEV) system or a powder-weighing isolator to prevent aerosolization.

-

Spill Response: In the event of a powder spill, do not dry sweep. The mechanical action can aerosolize the irritant. Instead, cover the spill with absorbent material dampened with a mildly alkaline solution (e.g., 5% NaHCO3) to neutralize the carboxylic acid safely, then collect for hazardous disposal (6)[6].

-

Storage Compatibility: Store at 4°C in a tightly sealed container, protected from light and moisture (4)[4]. Segregate from strong oxidizing agents and strong bases to prevent violent acid-base exotherms.

References

- 1935087-98-1 | 5-Bromooxazole-2-carboxylic acid. BLD Pharm.

- Shanghai Sunway Pharmaceutical Technology Co.,Ltd. 제품 목록-사서함. ChemicalBook.

- Oxazole-2-carboxylic acid amide. Chem-Impex.

- Oxazole SDS, 288-42-6 Safety Data Sheets. Echemi.

- 5-Bromooxazole|CAS 1060812-80-7|RUO. Benchchem.

- 5-(tert-Butyl)oxazole-2-carboxylic acid(potassium). ChemScene.

Sources

- 1. 1935087-98-1|5-Bromooxazole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 5-Bromooxazole|CAS 1060812-80-7|RUO [benchchem.com]

- 3. Shanghai Sunway Pharmaceutical Technology Co.,Ltd. 제품 목록-사서함-페이지 83-Chemicalbook [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

Stability of oxazole-2-carboxylic acid derivatives at room temperature

An In-depth Technical Guide to the Stability of Oxazole-2-Carboxylic Acid Derivatives at Room Temperature

Executive Summary

Oxazole-2-carboxylic acid derivatives are a pivotal class of heterocyclic compounds, frequently utilized as building blocks in medicinal chemistry and materials science. Their utility, however, is intrinsically linked to their chemical stability. This guide provides a comprehensive analysis of the factors governing the stability of these derivatives at ambient temperatures. We will delve into the fundamental electronic properties of the oxazole ring system, explore the primary degradation pathways—decarboxylation and hydrolysis—and present robust, field-proven protocols for assessing stability. This document is intended for researchers, scientists, and drug development professionals seeking to understand, predict, and manage the stability of these valuable chemical entities.

The Core Chemistry: Understanding the Oxazole-2-Carboxylic Acid Scaffold

The stability of any molecule is dictated by its electronic structure. The oxazole ring is an aromatic, five-membered heterocycle containing one oxygen and one nitrogen atom.[1] This aromaticity confers a degree of thermal stability.[1][2] However, the heteroatoms create an uneven distribution of electron density that is central to the molecule's reactivity and potential instability.

-

Electronic Landscape : The pyridine-type nitrogen at position 3 acts as an electron sink, rendering the ring electron-deficient.[1][3] This effect is most pronounced at the C2 position, making it the most electron-deficient carbon and, consequently, the most acidic proton on the ring (pKa ≈ 20).[1][4] This inherent electrophilicity at C2 is a key factor in its susceptibility to certain reactions.

-

The Carboxylic Acid Influence : The attachment of a carboxylic acid group at the C2 position further exacerbates this electron deficiency. The carboxyl group is strongly electron-withdrawing, which can destabilize the linkage to the oxazole ring. This electronic pull is the primary driver for the principal degradation pathway for this class of compounds: decarboxylation.[5]

Substituents at other positions (C4 and C5) play a significant role in modulating the electronic properties and, therefore, the overall stability of the molecule. Electron-donating groups can somewhat mitigate the electron deficiency of the ring, potentially increasing stability against certain degradation pathways, while additional electron-withdrawing groups can further decrease it.[6][7]

Primary Degradation Pathways at Ambient Conditions

While oxazoles are generally stable, the 2-carboxylic acid moiety introduces specific vulnerabilities. At room temperature, over time, two primary degradation pathways are of concern: decarboxylation and hydrolysis.

Decarboxylation: The Predominant Stability Concern

Decarboxylation is the loss of the carboxylic acid group as carbon dioxide. For oxazole-2-carboxylic acids, this is often the most facile degradation route due to the electronic factors described above.[5] The electron-deficient nature of the C2 position weakens the C-C bond between the ring and the carboxyl group, making it susceptible to cleavage. This process can be accelerated by trace amounts of acid or base, and in some cases, can proceed slowly even under neutral conditions.

-

Causality : The stability of the resulting 2-unsubstituted or 2-H-oxazole anion intermediate drives this reaction. The reaction is essentially the reverse of C-H carboxylation, a transformation that often requires specific and mild conditions to be successful due to the inherent instability of the carboxylic acid products.[5]

Hydrolytic Degradation: Ring Opening

The oxazole ring itself can be susceptible to cleavage via hydrolysis, particularly under acidic or basic conditions.[6][8] While generally more resistant to acid than furans, concentrated acids or bases can catalyze ring opening to form an α-acylamino ketone or related structures.[3][6]

-

Mechanism : The attack of water or hydroxide ions is typically initiated at the electron-deficient C2 position. Protonation of the ring nitrogen under acidic conditions further activates the ring towards nucleophilic attack. While this is often considered a "forced" degradation condition, the presence of acidic or basic excipients in a formulation or residual catalysts from synthesis could trigger this pathway even under ambient storage.

The interplay of these degradation pathways is visualized below.

Caption: Figure 1: Primary Degradation Pathways

Experimental Design: A Self-Validating Stability Assessment Protocol

To empirically determine the stability of a specific oxazole-2-carboxylic acid derivative, a forced degradation study is essential.[9] This not only reveals the intrinsic stability of the molecule but also establishes the degradation profile and validates the analytical method's ability to separate degradants from the parent compound (i.e., its "stability-indicating" nature).[10][11]

Core Principle: The Stability-Indicating HPLC Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.[12] The method must be able to resolve the parent drug from all potential degradation products and process impurities.

Protocol 1: General Stability-Indicating RP-HPLC-DAD Method

-

Instrumentation : HPLC system with a Diode Array Detector (DAD) or UV detector.[10][12]

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase : A gradient or isocratic system of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is a 45:55 (v/v) mixture of buffer and acetonitrile.[12]

-

Flow Rate : 1.0 mL/min.[12]

-

Detection : Monitor at a wavelength where the parent compound has significant absorbance (e.g., 230-280 nm), and utilize DAD to assess peak purity.

-

Column Temperature : 30°C.[12]

-

Justification : This setup provides excellent separation for a wide range of polar and non-polar compounds. The DAD is critical for a self-validating system, as it allows for the assessment of peak purity, ensuring that what appears as a single peak (e.g., the parent compound) is not co-eluting with a degradant.

Forced Degradation Workflow

The workflow involves subjecting the compound to stress conditions more severe than those it would typically encounter during storage.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12] Over-stressing can lead to secondary degradation products that are not relevant to real-world stability.[11]

The following diagram and table outline a comprehensive forced degradation workflow.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ris.cdu.edu.au [ris.cdu.edu.au]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 11. biomedres.us [biomedres.us]

- 12. pdf.smolecule.com [pdf.smolecule.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromooxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Aryloxazoles and the Power of Suzuki-Miyaura Coupling

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-diabetic agents. The 5-aryloxazole scaffold, in particular, offers a versatile platform for drug design, enabling fine-tuning of molecular properties through the introduction of various substituents on the aryl ring. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the synthesis of these valuable compounds, offering a robust and highly efficient means of forming carbon-carbon bonds between a 5-bromooxazole derivative and an organoboron reagent. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives have cemented its status as an indispensable tool in the synthetic chemist's arsenal.

This guide provides a comprehensive overview of the critical parameters and a detailed protocol for the successful execution of Suzuki-Miyaura coupling reactions with 5-bromooxazole derivatives. By delving into the mechanistic underpinnings of the reaction, we aim to empower researchers to not only replicate established procedures but also to rationally design and optimize conditions for their specific substrates.

The Heart of the Reaction: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-orchestrated sequence of three primary steps, each influenced by the choice of catalyst, ligand, base, and solvent. A fundamental understanding of this cycle is paramount for troubleshooting and optimizing the reaction.

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Materials:

-

5-Bromooxazole derivative (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene/H₂O, 10:1)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-bromooxazole derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5-aryloxazole derivative.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poorly soluble reagents- Ineffective base | - Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of solvents and the reaction vessel.- Try a different solvent system (e.g., dioxane, DMF).- Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). |

| Protodeborylation of Boronic Acid | - Presence of excess water or protic sources- Prolonged reaction times at high temperatures | - Use anhydrous solvents and dry reagents.- Minimize the amount of water in the reaction mixture.- Monitor the reaction closely and stop it once the starting material is consumed. |

| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Ensure a strictly anaerobic reaction environment.- Optimize the base and solvent to facilitate transmetalation. |

| Decomposition of Starting Material | - High reaction temperature- Strong base | - Lower the reaction temperature and monitor for longer times.- Use a milder base (e.g., K₂CO₃). |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 5-aryloxazole derivatives. By carefully considering the interplay between the catalyst, ligand, base, and solvent, and by following a robust experimental protocol, researchers can efficiently access a wide range of these important compounds. This guide provides the foundational knowledge and practical insights necessary to successfully implement and optimize Suzuki-Miyaura couplings for 5-bromooxazoles in a research and development setting.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Vedejs, E.; Monahan, S. D. A General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. J. Org. Chem.2003 , 68 (15), 5731–5734. [Link]

-

Bellina, F.; et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules2012 , 17 (9), 10636-10649. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

Application Note: Mild Esterification Strategies for 5-Bromo-1,3-oxazole-2-carboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Context

5-Bromo-1,3-oxazole-2-carboxylic acid is a highly versatile, halogenated heterocyclic building block frequently utilized in the synthesis of pharmaceuticals and agrochemicals. The oxazole core is a privileged scaffold, and the C5-bromide provides a synthetic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira).

However, functionalizing the C2-carboxylic acid presents a significant synthetic challenge. Oxazole-2-carboxylic acids are notoriously unstable under standard esterification conditions and are highly prone to protodecarboxylation [1]. The C2 position is flanked by an electronegative oxygen and a nitrogen atom; when the carboxylic acid is heated in the presence of strong mineral acids (as in a classic Fischer esterification), the loss of CO₂ is thermodynamically driven by the formation of a stabilized oxazol-2-yl ylide/anion intermediate. Consequently, traditional acid-catalyzed reflux methods lead to rapid and complete degradation of the starting material.

To preserve the integrity of the oxazole core, esterification must be executed under strictly mild, non-acidic, and low-temperature conditions [2]. This application note details two self-validating, field-proven methodologies for the esterification of 5-bromo-1,3-oxazole-2-carboxylic acid: Carbodiimide-Mediated (Steglich) Esterification and Base-Promoted Alkylation .

Strategic Decision Matrix

The choice of esterification method depends entirely on the nature of the target ester (the R-group). The workflow below illustrates the decision-making process for selecting the appropriate mild condition.

Fig 1: Divergent mild esterification strategies for 5-bromo-1,3-oxazole-2-carboxylic acid.

Quantitative Method Comparison

To assist in route scouting, the table below summarizes the quantitative and operational parameters of both protocols.

| Parameter | Method A: Steglich Esterification | Method B: Base-Promoted Alkylation |

| Typical Yield | 70–85% | 80–95% |

| Reaction Time | 4–12 hours | 2–6 hours |

| Operating Temperature | 0 °C → 25 °C | 20 °C → 25 °C |

| Substrate Scope | Primary, secondary, and complex alcohols | Primary alkyl, allyl, and benzyl halides |

| Decarboxylation Risk | Low (if exotherm is controlled at 0 °C) | Very Low (neutral/mildly basic conditions) |

| Primary Byproducts | Water-soluble urea (from EDCI) | Potassium halide salts |

Experimental Protocols

Method A: Carbodiimide-Mediated (Steglich) Esterification

Causality & Rationale: This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and catalytic 4-Dimethylaminopyridine (DMAP) [3]. EDCI is chosen over DCC because it generates a water-soluble urea byproduct that is easily removed during aqueous workup, preventing the tedious separation of dicyclohexylurea (DCU). DMAP acts as a hyper-nucleophilic acyl transfer catalyst, rapidly reacting with the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which is then trapped by the alcohol. Maintaining the reaction at 0 °C during activation prevents thermal decarboxylation.

Materials:

-

5-Bromo-1,3-oxazole-2-carboxylic acid (1.0 equiv)

-

Target Alcohol (R-OH) (1.2 equiv)

-

EDCI·HCl (1.5 equiv)

-

DMAP (0.2 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

-

Dissolution: Suspend 5-bromo-1,3-oxazole-2-carboxylic acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

-

Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

-

Activation: Add DMAP (0.2 equiv) in one portion. Subsequently, add EDCI·HCl (1.5 equiv) portion-wise over 15 minutes. Critical Step: Portion-wise addition prevents localized exotherms that could trigger decarboxylation.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for an additional 4–12 hours.

-

Monitoring: Monitor reaction progress via LC-MS or TLC (UV active).

-

Workup: Dilute the reaction mixture with additional DCM. Wash sequentially with 1M aqueous HCl (to remove DMAP and unreacted EDCI), saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Method B: Base-Promoted Alkylation

Causality & Rationale: For simple alkyl or benzyl esters, bypassing the activation of the carboxylic acid entirely is the safest route. By deprotonating the acid with a mild, insoluble base (K₂CO₃) in a polar aprotic solvent (DMF), the resulting carboxylate acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. This method operates at room temperature and avoids the formation of reactive acyl intermediates, effectively reducing the decarboxylation risk to zero.

Materials:

-

5-Bromo-1,3-oxazole-2-carboxylic acid (1.0 equiv)

-

Alkyl Halide (R-X, e.g., Methyl Iodide, Benzyl Bromide) (1.5 equiv)

-

Potassium Carbonate (K₂CO₃, finely powdered) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask under Argon, dissolve 5-bromo-1,3-oxazole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Stir the suspension vigorously at room temperature for 15–20 minutes to generate the potassium carboxylate salt.

-

Alkylation: Add the alkyl halide (1.5 equiv) dropwise via syringe. Note: If using highly volatile halides like methyl iodide, seal the flask securely.

-

Reaction: Stir the mixture at room temperature for 2–6 hours. Do not heat the reaction above 35 °C.

-

Workup: Quench the reaction by adding a large volume of distilled water (at least 5× the volume of DMF). Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

-